Ethyl 4-[(2,6-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2,6-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a methoxy group, and a difluorophenylamino group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2,6-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Difluorophenylamino Group: The difluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the quinoline intermediate.
Esterification: The carboxylic acid group on the quinoline core is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methoxy group on the quinoline ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorophenylamino group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(2,6-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,6-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the difluorophenylamino group enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Ethyl 4-[(2,6-difluorophenyl)amino]-8-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-[(2,6-difluorophenyl)amino]-8-chloroquinoline-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Ethyl 4-[(2,6-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The difluorophenylamino group also contributes to its distinct binding characteristics and potential therapeutic applications.
Properties
Molecular Formula |
C19H16F2N2O3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
ethyl 4-(2,6-difluoroanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16F2N2O3/c1-3-26-19(24)12-10-22-17-11(6-4-9-15(17)25-2)16(12)23-18-13(20)7-5-8-14(18)21/h4-10H,3H2,1-2H3,(H,22,23) |
InChI Key |
CRNQIIOMUYCFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC=C3F)F)C=CC=C2OC |
Origin of Product |
United States |
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